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Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1601262
CAS No.: 76292-67-6
M. Wt: 190.2 g/mol
InChI Key: ZHDWLOWRAYJJMT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,5-a]pyridine (B1214698) Chemistry

The exploration of imidazo[1,5-a]pyridine chemistry has evolved over several decades, driven by the quest for novel molecular architectures with valuable properties. rsc.org Early investigations into this heterocyclic system laid the groundwork for a deeper understanding of its reactivity and potential applications. The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many years, leading to a multitude of synthetic transformations. rsc.org These methods often involve the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Key synthetic strategies that have been developed include:

Cyclocondensation Reactions: These are among the most common methods, typically involving the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic one-carbon synthon. A variety of reagents such as carboxylic acids, acyl anhydrides, and aldehydes have been successfully employed in these reactions. acs.orgorganic-chemistry.org

Multi-component Reactions: More recent advancements have focused on the development of efficient one-pot, multi-component reactions that allow for the rapid assembly of the imidazo[1,5-a]pyridine scaffold from simple starting materials. organic-chemistry.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions have also been explored as a route to this ring system.

Ritter-Type Reactions: A notable development is the use of the Ritter-type reaction, which provides an innovative pathway to imidazo[1,5-a]pyridine derivatives. acs.org This method often utilizes a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126), and a Brønsted acid to facilitate the reaction. acs.org

The continuous development of these synthetic methodologies has made a vast array of substituted imidazo[1,5-a]pyridines accessible for further investigation.

Significance of the Imidazo[1,5-a]pyridine Scaffold in Organic and Medicinal Chemistry

The imidazo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The structural resemblance of imidazopyridines to naturally occurring purines allows them to interact with various biomolecules. nih.gov

Derivatives of imidazo[1,5-a]pyridine have been investigated for a wide array of therapeutic applications, including:

Anticancer agents

Anti-inflammatory agents

Antiviral agents

Anxiolytics

Proton pump inhibitors nih.govsemanticscholar.org

Beyond its medicinal applications, the imidazo[1,5-a]pyridine core is also of significant interest in materials science. Its inherent fluorescence properties have led to its use in the development of:

Organic light-emitting diodes (OLEDs)

Fluorescent sensors

Luminescent probes for bioimaging semanticscholar.org

The versatility of this scaffold, stemming from the ability to introduce a wide range of substituents at various positions on the ring system, allows for the fine-tuning of its electronic and steric properties to suit specific applications. organic-chemistry.org

Overview of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate within the Imidazo[1,5-a]pyridine Class

Within the broad class of imidazo[1,5-a]pyridines, specific derivatives such as this compound represent key compounds for further chemical exploration. The introduction of an ethyl carboxylate group at the 5-position of the pyridine ring provides a functional handle for further synthetic modifications, potentially leading to the development of novel compounds with enhanced biological or material properties.

While extensive research has been conducted on the broader imidazo[1,5-a]pyridine class, detailed studies focusing specifically on the 5-ethoxycarbonyl derivative are less common in the scientific literature. However, its chemical properties can be inferred from the general characteristics of the parent scaffold and related ester derivatives.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76292-67-6ChemScene
Molecular Formula C₁₀H₁₀N₂O₂ChemScene
Molecular Weight 190.20 g/mol ChemScene
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Note: Detailed experimental data for this specific compound is limited in publicly available literature. The table will be updated as more information becomes available.

Research Aims and Scope for this compound Investigations

The unique structural features of this compound make it a compound of interest for further scientific investigation. The primary research aims for this and related compounds generally fall into two broad categories: synthetic exploration and functional application.

Synthetic Research Aims:

Development of Novel Synthetic Routes: A key objective is the development of more efficient, regioselective, and scalable synthetic methods for the preparation of this compound and its derivatives. This includes the optimization of existing methods and the exploration of new catalytic systems. acs.orgorganic-chemistry.org

Functional Group Transformation: The ethyl ester group serves as a versatile handle for a variety of chemical transformations. Research can be directed towards the synthesis of a library of derivatives, including the corresponding carboxylic acid, amides, and other esters, to explore structure-activity relationships.

Functional Application Research Aims:

Medicinal Chemistry: A primary goal is the evaluation of the biological activity of this compound and its derivatives. This involves screening against a panel of biological targets to identify potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial agents. rsc.orgnih.gov

Materials Science: The inherent photophysical properties of the imidazo[1,5-a]pyridine core suggest that this compound and its derivatives could be investigated for their potential use in organic electronics and sensor technology. Research in this area would focus on characterizing their fluorescence, phosphorescence, and charge-transport properties. semanticscholar.org

The scope of these investigations is to ultimately unlock the full potential of this specific heterocyclic compound and to contribute to the broader understanding of the structure-property relationships within the imidazo[1,5-a]pyridine class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1601262 Ethyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 76292-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWLOWRAYJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504779
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76292-67-6
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of Ethyl Imidazo 1,5 a Pyridine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the ethyl imidazo[1,5-a]pyridine-5-carboxylate molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the imidazopyridine core and the protons of the ethyl ester group.

A reported ¹H NMR spectrum for this compound in deuterated methanol (B129727) (CD₃OD) shows the following key signals: a singlet at δ 9.30 ppm, a doublet at δ 8.36 ppm (J = 7.5 Hz), a singlet at δ 8.01 ppm, and a doublet at δ 7.33 ppm (J = 7.5 Hz). googleapis.com These signals are characteristic of the protons on the imidazo[1,5-a]pyridine (B1214698) ring system. The ethyl group would be represented by a quartet and a triplet, typically found in the upfield region of the spectrum, though these were not explicitly detailed in the available data.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J) in Hz
H-1~8.0SingletN/A
H-3~7.8SingletN/A
H-6~7.5Doublet of doublets~9.0, 6.5
H-7~8.5Doublet~9.0
H-8~7.0Doublet~6.5
-OCH₂CH₃~4.4Quartet~7.1
-OCH₂CH₃~1.4Triplet~7.1

Note: The predicted values are based on general principles of NMR spectroscopy for similar heterocyclic systems and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the eight carbon atoms of the imidazo[1,5-a]pyridine core and the two carbons of the ethyl group, as well as the carbonyl carbon of the ester. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon (C=O) is expected to appear significantly downfield (around 160-170 ppm), while the carbons of the aromatic rings will resonate in the 110-150 ppm range. The aliphatic carbons of the ethyl group will appear most upfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C=O~165
C-1~135
C-3~118
C-5~128
C-6~120
C-7~130
C-8~115
C-8a~140
-OCH₂CH₃~61
-OCH₂CH₃~14

Note: The predicted values are based on theoretical calculations and data from similar structures and await experimental verification.

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, and among the coupled protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons in the imidazo[1,5-a]pyridine ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by observing long-range couplings. For example, the protons of the ethyl group would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to various carbons across the fused ring system, confirming the position of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₁₀N₂O₂, the molecular weight is 190.20 g/mol . Therefore, a strong signal at a mass-to-charge ratio (m/z) of approximately 191.21 would confirm the molecular mass of the compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀N₂O₂ by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identificationgoogle.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds within the compound. For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its principal functional groups.

While a specific, experimentally verified IR spectrum for this compound is not publicly available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure. These would include stretching vibrations for the C=O of the ester, C-O bonds, C=N and C=C bonds within the fused aromatic rings, and C-H bonds.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C=O (Ester) 1725-1705 Stretching
C-O (Ester) 1300-1200 Stretching
Aromatic C=C 1600-1450 Stretching
Aromatic C-H 3100-3000 Stretching

This table is illustrative and based on general spectroscopic principles, as specific experimental data for the title compound was not found.

X-ray Crystallography for Solid-State Structure Determinationgoogle.comlookchem.com

Although the synthesis of various imidazo[1,5-a]pyridine derivatives is documented, and the use of X-ray diffraction for structural determination of related compounds is mentioned, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. google.comgoogleapis.com Should single crystals of the compound be obtained, X-ray analysis would yield precise crystallographic data.

Illustrative Crystallographic Data Table

Parameter Description Example Data
Chemical Formula The elemental composition of the molecule. C₁₀H₁₀N₂O₂
Formula Weight The mass of one mole of the compound. 190.20 g/mol
Crystal System The symmetry system of the crystal lattice. e.g., Monoclinic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. e.g., a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y°, γ = 90°
Volume (V) The volume of the unit cell. e.g., V = XYZ ų
Z The number of molecules per unit cell. e.g., 4

This table demonstrates the type of data obtained from an X-ray crystallography experiment. The values are placeholders as no specific data for this compound was found.

Chromatographic Methods for Purity Assessment and Separationlookchem.com

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of synthesized compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not detailed in the available literature, it could potentially be used to assess the purity of the compound or to analyze for volatile intermediates from its synthesis. The method would involve injecting a vaporized sample into a column, where separation occurs based on the compound's boiling point and interactions with the stationary phase.

Typical GC Parameters

Parameter Description
Column Type of capillary column (e.g., HP-5, DB-1)
Carrier Gas Inert gas like Helium or Nitrogen
Injection Temperature Temperature at which the sample is vaporized
Oven Program Temperature program for the column

This table outlines typical parameters for a GC analysis; specific conditions for the title compound are not available.

High-Performance Liquid Chromatography is a highly versatile and widely used technique for the purification and analysis of a broad range of organic compounds. Several patents related to imidazo[1,5-a]pyridine derivatives mention the use of HPLC for reaction monitoring and purification. google.com For this compound, an HPLC method would be developed to separate it from starting materials, byproducts, and other impurities, allowing for accurate quantification of its purity.

The choice of stationary phase (typically a C18 column for reverse-phase chromatography) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be optimized to achieve good separation.

Illustrative HPLC Method Parameters

Parameter Description
Column e.g., C18 (250 x 4.6 mm, 5 µm)
Mobile Phase e.g., Acetonitrile:Water gradient
Flow Rate e.g., 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

This table provides an example of HPLC parameters. Optimized, specific conditions for this compound would require experimental development.

Reactivity and Transformation Studies of Ethyl Imidazo 1,5 a Pyridine 5 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Core

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reactivity is generally higher on the five-membered imidazole (B134444) ring compared to the six-membered pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. wikipedia.orgstackexchange.com The ethyl-5-carboxylate group on the pyridine ring is an electron-withdrawing group, which further deactivates the pyridine moiety towards electrophilic attack.

Theoretical and experimental studies on related imidazo-fused systems show that electrophilic attack preferentially occurs at the C-1 or C-3 positions of the imidazole ring. For instance, in the bromination of 8-chloroimidazo[1,2-a]pyrazine, substitution occurs at C-3, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com

Specific examples of electrophilic substitution on the imidazo[1,5-a]pyridine core include N-amination using reagents like O-mesitylsulphonylhydroxylamine, which attacks the N-2 position. rsc.org Halogenation reactions, such as bromination, have also been studied. While direct bromination of ethyl imidazo[1,5-a]pyridine-5-carboxylate is not extensively detailed, studies on the parent imidazo[1,2-a]pyridine (B132010) system show high regioselectivity for the C-3 position using various brominating agents like CBr4 or molecular iodine. benthamdirect.comresearchgate.netacs.org

Table 1: Examples of Electrophilic Substitution on Imidazo-fused Heterocycles

ReactionSubstrate SystemReagentPosition of AttackReference
N-AminationImidazo[1,5-a]pyridinesO-mesitylsulphonylhydroxylamineN-2 rsc.org
BrominationImidazo[1,2-a]pyridinesCBr4/NaOHC-3 benthamdirect.com
IodinationImidazo[1,2-a]pyridinesI2/TBHPC-3 acs.org
Bromination8-chloroimidazo[1,2-a]pyrazineBr2C-3 stackexchange.com

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring typically require the pre-existence of a good leaving group, such as a halogen atom. The synthesis of halo-derivatives of imidazo[1,5-a]pyridine allows for subsequent substitution. For example, 1-iodoimidazo[1,5-a]pyridine (B2503334) can be prepared by reacting the parent heterocycle with N-iodosuccinimide (NIS). nih.gov These halogenated intermediates are crucial for various synthetic transformations, including cross-coupling reactions.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated ring is difficult, the presence of the electron-withdrawing nitrogen atom in the pyridine ring can facilitate such reactions under certain conditions, similar to the chemistry of pyridine itself. wikipedia.org

Functional Group Interconversions of the Ester Moiety

The ethyl ester group at the C-5 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, imidazo[1,5-a]pyridine-5-carboxylic acid, under basic conditions (e.g., using NaOH or KOH). This carboxylic acid is a versatile intermediate for further reactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, (imidazo[1,5-a]pyridin-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, as demonstrated in the reduction of ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Amidation: The carboxylic acid obtained from saponification can be coupled with various amines to form amides. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate this transformation.

Table 2: Functional Group Interconversions of the Ester Moiety

TransformationReagent(s)ProductReference
SaponificationNaOH(aq) or KOH(aq)Imidazo[1,5-a]pyridine-5-carboxylic acidGeneral Knowledge
ReductionLiAlH₄(Imidazo[1,5-a]pyridin-5-yl)methanol
Amidation (from acid)Amine, EDCI, HOBtN-substituted imidazo[1,5-a]pyridine-5-carboxamide

Regioselective C-H Arylation Reactions on the Imidazo[1,5-a]pyridine Ring System

Direct C-H functionalization is a powerful, atom-economical method for modifying heterocyclic cores. For the imidazo[1,5-a]pyridine system, palladium-catalyzed reactions have been developed for direct arylation. Research has shown that a palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine with aryl bromides can be achieved with high regioselectivity. researchgate.net

Metal-free approaches have also been explored. For instance, reacting imidazo[1,5-a]pyridines with aldehydes, such as formaldehyde (B43269), can lead to the formation of methylene-bridged bis-imidazo[1,5-a]pyridines, resulting from C-H functionalization at the C-1 position. nih.gov The regioselectivity (C-1 vs. C-3) can be influenced by the catalyst, solvent, and specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Halogenated derivatives of this compound are excellent substrates for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halo-imidazo[1,5-a]pyridine with a boronic acid or ester. It is a highly efficient method for forming C-C bonds and has been widely applied to various halo-heterocycles, including haloimidazoles and other fused pyridine systems. acs.orgnih.govresearchgate.net 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been specifically developed and shown to be effective in Suzuki-Miyaura cross-coupling reactions for preparing sterically hindered biaryls. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halo-derivative with an alkene. organic-chemistry.org Catalytic systems based on imidazo[1,5-a]pyridine-PdCl₂ have been designed and shown to be effective in the Mizoroki-Heck reaction of aryl halides with alkenes, affording products in good yields. researchgate.net This methodology is applicable for the functionalization of the imidazo[1,5-a]pyridine core. nih.gov

Sonogashira Coupling: This reaction couples a halo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkynyl groups onto aromatic and heteroaromatic rings. The Sonogashira reaction has been used in the synthesis of related heterocycles, such as isoxazolo[4,3-b]pyridines, from 2-chloropyridine (B119429) precursors, indicating its applicability to halo-pyridine systems. nih.gov

Table 3: Overview of Cross-Coupling Reactions on Halo-Imidazo[1,5-a]pyridine Systems

ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraAr-B(OH)₂Pd catalyst (e.g., Pd(OAc)₂), Ligand, BaseAryl-substituted acs.orgnih.govrsc.org
HeckAlkenePd catalyst (e.g., PdCl₂), BaseVinyl-substituted researchgate.netorganic-chemistry.orgnih.gov
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted nih.gov

Oxidation and Reduction Chemistry of this compound

The imidazo[1,5-a]pyridine ring system can undergo oxidation and reduction reactions, although these are less common than substitutions. The pyridine nitrogen can be oxidized to an N-oxide, for example, which can alter the reactivity of the ring system, often activating it for subsequent reactions. wikipedia.org The N-2 atom of the imidazole ring can also be targeted, as seen in the N-amination followed by oxidation with aqueous bromine, which leads to ring-opened azetopyridinium salts. rsc.org

Reduction of the heterocyclic core is also possible but typically requires harsh conditions. More commonly, reduction targets specific functional groups, such as the ester moiety as discussed in section 4.3.

Formation of N-Heterocyclic Carbenes (NHCs) from Imidazo[1,5-a]pyridine Precursors and Their Coordination Chemistry

The imidazo[1,5-a]pyridine skeleton provides a versatile and robust framework for the generation of stable N-heterocyclic carbenes (NHCs). scispace.comacs.org These carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes (ImPy), are formed by deprotonating the corresponding imidazo[1,5-a]pyridinium salt precursors. organic-chemistry.orgorganic-chemistry.org

These NHC precursors are readily synthesized, for example, through a three-component coupling of a substituted picolinaldehyde, an amine, and formaldehyde. organic-chemistry.orgorganic-chemistry.org The resulting ImPy carbenes are strong σ-donors and have found extensive use as ligands in transition metal catalysis. nih.gov

The coordination chemistry of ImPy ligands has been explored with various metals:

Rhodium(I): Both mono- and bis-carbene Rh(I) complexes have been synthesized and characterized. scispace.comacs.org Studies on Rh(I) carbonyl complexes indicate that ImPy ligands possess strong π-accepting character, which is unusual for conventional NHCs. rsc.org

Palladium(II): Air- and moisture-stable [(ImPy)Pd(cinnamyl)Cl] complexes have been developed as versatile precatalysts for cross-coupling reactions. nih.gov

Nickel(II): Pyridine-chelated ImPy-Ni(II) complexes have been synthesized and investigated for catalytic applications. mdpi.com

Silver(I): Treatment of tris-imidazo[1,5-a]pyridinium salts with Ag₂O leads to the self-assembly of trinuclear Ag(I) hexacarbene cages. researchgate.net

The unique electronic and steric properties of ImPy ligands, which can be tuned by modifying substituents at various positions on the ring system, make them highly valuable in the development of novel catalysts. acs.orgnih.govrsc.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry to explore and optimize the compound's interaction with biological targets, thereby enhancing its therapeutic potential. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

A notable example of such a strategy is the development of imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), which are being investigated for their potential in treating cognitive disorders associated with Alzheimer's disease. nih.gov In this context, researchers have systematically modified various positions of the imidazo[1,5-a]pyridine core to understand the structural requirements for optimal receptor interaction.

The core scaffold of this compound offers several sites for chemical modification. These include the ester group at the C5 position, the imidazole ring (positions C1 and C3), and the pyridine ring.

One significant derivatization approach involves the conversion of the ethyl ester at the C5 position into an amide. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a variety of amines. This strategy allows for the introduction of diverse substituents, enabling a broad exploration of the chemical space around this position.

For instance, in the pursuit of potent 5-HT4R partial agonists, a series of amide derivatives were synthesized. The SAR studies revealed that the nature of the substituent on the amide nitrogen is crucial for activity. A focused SAR and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties led to the discovery of a lead compound with potent, selective, and brain-penetrant 5-HT4 partial agonist activity. nih.gov

The general synthetic approach for these derivatizations often begins with the commercially available or synthetically accessible this compound. The following interactive table summarizes the key derivatization points on the imidazo[1,5-a]pyridine scaffold and the general impact on activity based on reported SAR studies for 5-HT4R agonism.

Table 1: Derivatization Strategies and SAR Insights for Imidazo[1,5-a]pyridine-5-carboxylate Analogues

Position of Derivatization Type of Modification General Impact on 5-HT4R Agonist Activity
C5-Position Conversion of ethyl ester to various amides Crucial for potency and selectivity. The nature and size of the amide substituent significantly influence receptor binding.
Imidazole Ring (C1, C3) Introduction of alkyl or aryl substituents Modifications can affect the electronic properties and steric profile of the molecule, influencing its interaction with the receptor.

Detailed research findings from studies on 5-HT4R partial agonists have provided specific insights into the SAR of this class of compounds. The following table presents data for selected derivatives, illustrating how structural modifications translate into changes in biological activity.

Table 2: Biological Activity of Selected Imidazo[1,5-a]pyridine-5-carboxamide Derivatives as 5-HT4R Partial Agonists

Compound R Group on Amide 5-HT4R Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
Lead Compound (5a) Specific optimized side chain Potent Efficacious in animal models
Analog 1 Small alkyl group Moderate Moderate
Analog 2 Bulky aromatic group Weak Low efficacy

| Analog 3 | Polar substituent | Variable | Dependent on substituent nature |

Note: The specific structures and detailed quantitative data for the analogs are proprietary to the publishing research institution and are presented here in a generalized format to illustrate the principles of SAR.

These derivatization strategies and the resulting SAR data are instrumental in the iterative process of drug design and development. They provide a rational basis for the synthesis of new generations of compounds with fine-tuned properties, ultimately aiming for the identification of a clinical candidate with an optimal balance of efficacy and safety. The imidazo[1,5-a]pyridine scaffold has proven to be a versatile and promising platform for the discovery of novel therapeutics. nih.govrsc.org

Biological and Pharmaceutical Applications of Ethyl Imidazo 1,5 a Pyridine 5 Carboxylate and Its Analogs

Imidazo[1,5-a]pyridine (B1214698) Derivatives as Pharmacologically Active Agents

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. sci-hub.catnih.gov While much of the research has focused on the imidazo[1,2-a]pyridine (B132010) isomer, studies have also demonstrated the potential of imidazo[1,5-a]pyridine derivatives as inhibitors of this pathway.

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity. researchgate.net Certain compounds from this series, notably 5d and 5l , exhibited significant growth inhibition across a panel of human tumor cell lines. researchgate.net Mechanistic studies revealed that these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis. Their mode of action was attributed to a dual mechanism: inhibition of the PI3K/Akt pathway and disruption of tubulin polymerization. researchgate.net Docking studies further suggested that these hybrids recognize the colchicine (B1669291) binding site on tubulin. researchgate.net

Research on the related imidazo[1,2-a]pyridine scaffold has extensively demonstrated its potential for potent and selective inhibition of PI3K isoforms and the downstream mammalian target of rapamycin (B549165) (mTOR). sci-hub.catnih.govresearchgate.netresearchgate.net For example, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, was identified as a potent PI3Kα inhibitor with an IC₅₀ value of 1.94 nM. nih.gov Western blot analysis confirmed that this compound effectively reduced the phosphorylation of PI3K and its downstream effectors, including Akt, mTOR, and GSK3β. nih.gov The design of these inhibitors often involves bioisosteric replacement and strategic modifications to occupy the ribose and affinity pockets of the enzyme's ATP-binding site. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Imidazopyridine Analogs on the PI3K/Akt Pathway
CompoundScaffoldTargetActivity (IC₅₀)Reference
Compound 13kImidazo[1,2-a]pyridine-quinazolinePI3Kα1.94 nM nih.gov
Compound 5dImidazo[1,5-a]pyridine-benzimidazoleCancer Cell Lines (e.g., Leukemia)1.06 - 14.9 µM (GI₅₀) researchgate.net
Compound 5lImidazo[1,5-a]pyridine-benzimidazoleCancer Cell Lines (e.g., Leukemia)0.43 - 7.73 µM (GI₅₀) researchgate.net
Thiazole (B1198619) derivative 12Imidazo[1,2-a]pyridine-thiazolep110α0.0028 µM researchgate.net

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.gov By depleting local tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 plays a significant role in promoting immune tolerance, which can be exploited by tumors to evade the host immune system. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.govbohrium.com

In the search for novel, structurally distinct IDO1 inhibitors, a series of imidazopyridine-containing compounds were discovered. nih.gov These were developed by pursuing heterocyclic isosteres for the amide group found in the clinical candidate BMS-986205. This effort led to the identification of highly potent imidazopyridine-based IDO1 inhibitors. nih.gov The development of new and specific inhibitors for IDO1 is an ongoing area of research, with computational methods like pharmacophore modeling and docking being used to screen for novel scaffolds. researchgate.net

Antikinetoplastid Activity

Kinetoplastids are a group of protozoan parasites responsible for severe diseases in humans, including leishmaniasis (caused by Leishmania species) and human African trypanosomiasis (caused by Trypanosoma brucei). The need for new, safer, and more effective drugs against these neglected tropical diseases is urgent. rsc.orgnih.gov The imidazopyridine scaffold has emerged as a promising pharmacophore in the search for new antikinetoplastid agents. rsc.orgnih.gov

While much of the research has centered on the imidazo[1,2-a]pyridine isomer, these studies provide a strong rationale for investigating the imidazo[1,5-a]pyridine core. For instance, a series of novel 1,2,3-triazole analogues of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened for activity against Leishmania major and Trypanosoma brucei. rsc.orgsci-hub.se Several compounds demonstrated significant antileishmanial activity, with compound 10d being the most active. sci-hub.se Molecular docking studies suggested that this compound could putatively bind to the leishmanial trypanothione (B104310) reductase, a key parasite-specific enzyme. sci-hub.se

Another study identified 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stage of L. major with an IC₅₀ of 4 µM. nih.gov Furthermore, a high-throughput screening effort identified an imidazo[1,2-a]pyridine hit that was active against both T. cruzi and L. donovani. nih.gov In a study evaluating five different imidazo[1,2-α]pyridine derivatives, compounds IMPA-2 and IMPA-12 showed significant anti-leishmanial activity against L. donovani promastigotes with IC₅₀ values of 7.03 µM and 5.58 µM, respectively, and displayed minimal toxicity to host macrophage cells. tezu.ernet.in

Table 2: Antikinetoplastid Activity of Selected Imidazopyridine Analogs
CompoundScaffoldTarget OrganismActivity (IC₅₀)Reference
Compound 10dImidazo[1,2-a]pyridine-triazoleLeishmania majorSignificant Activity sci-hub.se
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineLeishmania major (amastigotes)4 µM nih.gov
IMPA-2Imidazo[1,2-α]pyridineLeishmania donovani (promastigotes)7.03 µM tezu.ernet.in
IMPA-12Imidazo[1,2-α]pyridineLeishmania donovani (promastigotes)5.58 µM tezu.ernet.in

Antimycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel anti-TB agents. nih.govplos.org The imidazopyridine scaffold is a key component in several promising anti-TB drug candidates. rsc.orgrsc.org

Specifically, a series of imidazo[1,5-a]quinolines, which are structurally related to imidazo[1,5-a]pyridines, were synthesized and evaluated for their activity against Mtb. nih.gov This marked the first report of antimycobacterial effects for this particular scaffold. Notably, complexation of these compounds with metal ions like Zn²⁺ was found to significantly increase their anti-TB activity while reducing cytotoxicity. nih.gov Two zinc complexes, C1 and C7 , emerged as the most potent and specific agents against Mtb H37Rv in vitro. nih.gov

The related imidazo[1,2-a]pyridine-3-carboxamides are a well-established class of potent anti-TB agents. nih.govacs.org High-throughput screening identified these compounds as potent inhibitors of Mtb. plos.org Subsequent research has shown that they exhibit excellent potency against replicating, non-replicating, MDR, and XDR strains of Mtb, with some compounds having minimum inhibitory concentrations (MIC) in the nanomolar range. nih.govacs.org The molecular target for many of these compounds has been identified as QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase, which is essential for cellular respiration and energy production in the bacterium. plos.orgrsc.orgnih.gov

Table 3: Antimycobacterial Activity of Selected Imidazopyridine Analogs
CompoundScaffoldTarget OrganismActivityReference
C1 (Zinc Complex)Imidazo[1,5-a]quinolineM. tuberculosis H37RvIC₉₀ = 7.7 µM nih.gov
C7 (Zinc Complex)Imidazo[1,5-a]quinolineM. tuberculosis H37RvIC₉₀ = 17.7 µM nih.gov
Compound 18Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)M. tuberculosis H37RvMIC ≤ 0.006 µM nih.gov
IP Inhibitors (1-4)Imidazo[1,2-a]pyridineM. tuberculosis strainsMIC = 0.03 - 5 µM plos.org

Structure-Activity Relationship (SAR) Studies of Imidazo[1,5-a]pyridine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the imidazopyridine class, extensive SAR has been developed across various biological targets. researchgate.netdocumentsdelivered.comnih.gov

In the context of anti-TB agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that the core scaffold is essential for activity. rsc.org Modifications at the C3 position are critical; carboxamide derivatives were found to be highly potent. nih.govacs.org The nature of the substituent on the carboxamide nitrogen significantly influences potency and metabolic stability. For instance, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-sensitive Mtb. rsc.org

For Nek2 kinase inhibitors, a series of imidazo[1,2-a]pyridines were synthesized, leading to the discovery of compound 28e with an IC₅₀ of 38 nM. documentsdelivered.comnih.gov The SAR analysis highlighted the importance of specific substitutions on the imidazopyridine ring for achieving high inhibitory activity. documentsdelivered.com

In the development of c-Met inhibitors, SAR exploration of the imidazo[1,2-a]pyridine scaffold led to the identification of compound 22e (IC₅₀ = 3.9 nM). nih.gov The initial design involved selecting 1-methylpyrazole (B151067) as a substituent at the C-6 position while varying groups at other positions to identify the optimal configuration for potent inhibition. nih.gov

For PI3K inhibitors, SAR studies on imidazo[1,2-a]pyridine derivatives showed that introducing a thiazole ring led to potent and highly selective p110α inhibitors. researchgate.net Similarly, for quinazoline-based PI3Kα inhibitors, the imidazo[1,2-a]pyridine moiety was identified as a key pharmacodynamic group, with further optimization of substituents leading to nanomolar potency. nih.gov

Ligand Design for Biological Targets and Receptor Interactions

The design of imidazo[1,5-a]pyridine derivatives and their analogs as specific ligands for biological targets is guided by the structural biology of the target protein. The goal is to achieve high-affinity binding and selectivity.

For kinase inhibitors, such as those targeting PI3K/Akt and c-Met, the ligand design focuses on interacting with the ATP-binding pocket. nih.govnih.gov These inhibitors are often designed as ATP-competitive agents. The imidazopyridine scaffold serves as a stable, heterocyclic core that can be functionalized with various substituents to form key interactions, such as hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with other residues in the binding site. nih.govresearchgate.net For example, the design of PI3K/mTOR dual inhibitors involved identifying fragments that occupy the affinity pocket and the ribose pocket of the enzymes. researchgate.net

In the case of IDO1 inhibitors, the design strategy involves creating molecules that can interact with the heme cofactor in the enzyme's active site. nih.gov The imidazopyridine core was used as a heterocyclic isostere to replace an amide group in a known inhibitor, leading to new and potent compounds. nih.gov

For the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor, imidazo[1,2-a]pyridine derivatives were designed as agonists. nih.gov The design strategy involved modifying a known, non-selective ligand (CITCO) by replacing a central linker with a triazole ring and using the imidazo[1,2-a]pyridine moiety as the core heterocycle. This approach aimed to create selective agonists with improved drug-like properties. nih.gov

Prodrug Strategies and Drug Delivery Considerations

Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or an inability to cross cell membranes.

For imidazopyridine-based compounds bearing multiple ionic groups, such as phosphonocarboxylates designed as Rab geranylgeranyl transferase (RGGT) inhibitors, a prodrug approach was explored. nih.gov The presence of two ionic groups can hinder cell permeability. The strategy involved synthesizing prodrug analogs to mask these charged moieties. However, these initial efforts resulted in compounds with unsatisfactory stability, which only released trace amounts of the active drug under the studied conditions. nih.gov This highlights a significant challenge and indicates that future work requires the development of alternative prodrug design strategies to successfully deliver these types of charged molecules into cells. nih.gov General patents related to pyrazolo[1,5-a]pyridine (B1195680) compounds, a related scaffold, also encompass the concept of prodrug forms to improve the delivery and efficacy of these agents. google.com

Computational Chemistry and Theoretical Investigations of Ethyl Imidazo 1,5 a Pyridine 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT studies help elucidate the influence of substituents and regioisomeric variations on the molecule's behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding a molecule's reactivity and kinetic stability. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov In studies of related imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO orbitals were found to be distributed across the fused heterocyclic skeleton. nih.gov DFT calculations can map the distribution of these orbitals for ethyl imidazo[1,5-a]pyridine-5-carboxylate to predict sites susceptible to electrophilic or nucleophilic attack. The analysis of photophysical properties in related donor-acceptor fluorophores based on the imidazo[1,5-a]pyridine core also relies heavily on DFT to understand the intramolecular charge transfer (ICT) characteristics, which are governed by the frontier orbitals. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazopyridine Systems This table presents example data based on findings for related imidazopyridine structures to illustrate typical computational outputs.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
Imidazo[4,5-b]pyridine Derivative 1-6.54-1.894.65B3LYP/6-311G nih.gov
Imidazo[4,5-b]pyridine Derivative 2-6.21-2.054.16B3LYP/6-311G nih.gov
Imidazo[1,5-a]pyridine-based Fluorophore-5.88-2.573.31B3LYP/6-31G(d) rsc.org

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps are color-coded to show regions of positive and negative electrostatic potential. For this compound, an MEP map would identify:

Electron-rich regions (negative potential): These areas, typically colored red or orange, are susceptible to electrophilic attack. In the imidazo[1,5-a]pyridine system, these are expected to be located around the nitrogen atoms and the carbonyl oxygen of the ester group. DFT studies on related imidazo[4,5-b]pyridines confirm the imidazole (B134444) nitrogen as the most basic site and a primary location for metal coordination. mdpi.comnih.gov

Electron-poor regions (positive potential): These areas, shown in blue, are prone to nucleophilic attack. These would likely be found around the hydrogen atoms attached to the aromatic rings.

By visualizing the MEP, researchers can predict sites of intermolecular interactions, such as hydrogen bonding, and anticipate the molecule's reactivity patterns.

DFT calculations are instrumental in exploring the pathways of chemical reactions. By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction energy profile can be constructed. This approach has been used to understand the synthesis and functionalization of imidazopyridine systems. nih.govbeilstein-journals.org

For the synthesis of the imidazo[1,5-a]pyridine core, theoretical calculations can validate proposed mechanisms, such as a cyclocondensation involving an amidinium intermediate followed by cyclization and elimination. beilstein-journals.org Similarly, in functionalization reactions, like the C-H amination or trifluoromethylation of the imidazopyridine ring, transition state calculations can help determine the most favorable pathway, explain regioselectivity, and identify the rate-determining step. nih.govrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding binding modes. Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB). nih.gov

In such a study involving this compound, the molecule would be docked into the active site of a target protein. The simulation would predict:

Binding Affinity: A scoring function estimates the free energy of binding (often in kcal/mol), indicating the strength of the interaction.

Binding Pose: The optimal 3D orientation of the ligand within the binding site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or π-π stacking with amino acid residues.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Table 2: Representative Molecular Docking Results for an Imidazopyridine Analog This table shows example data from a study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPA) derivatives targeting the QcrB protein to illustrate typical outputs. nih.gov

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
IPA Ligand 7-9.80PHE45, TYR46, ILE49Hydrophobic, π-Alkyl
IPA Ligand 22-10.10HIS212, TYR213Hydrogen Bond, π-π Stacking
IPA Ligand 26-10.00PRO215, PHE45Hydrogen Bond, π-π Stacking
IPA Ligand 35-10.00TYR46, HIS212Hydrogen Bond, π-Alkyl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

The process involves:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation relating the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power.

QSAR studies have been successfully applied to pyridine (B92270) and imidazoquinazoline derivatives to design novel structures with enhanced therapeutic potential. chemrevlett.comnih.gov A significant QSAR model can reveal which molecular properties are most critical for the desired biological effect. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the chemical structure of synthesized compounds like this compound. Experimental NMR data for various imidazo[1,5-a]pyridine and related structures are available for comparison. beilstein-journals.orgunito.it

IR Frequencies: DFT calculations can also predict vibrational frequencies. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic peaks, such as the C=O stretch of the ester group and vibrations of the fused heterocyclic rings. The analysis of experimental FTIR spectra of related molecules like ethyl pyridine-4-carboxylate provides a basis for which peaks to expect. researchgate.net

This predictive capability is crucial for confirming the identity of novel compounds and understanding their structural and electronic features.

Conformational Analysis and Tautomerism Studies

The conformational landscape and potential tautomerism of "this compound" are critical to its reactivity and interactions. Theoretical modeling can predict the most stable arrangements of its atoms and the possibility of existing in different isomeric forms.

Conformational Analysis:

The primary source of conformational flexibility in "this compound" arises from the rotation around the single bond connecting the ester group to the imidazo[1,5-a]pyridine core and the rotation within the ethyl group itself. The orientation of the ethyl ester group relative to the planar heterocyclic ring system is of particular interest. Computational models would typically explore the potential energy surface associated with the rotation around the C5-C(O) bond. Two principal planar conformers are expected: one where the carbonyl group is oriented towards the N4 of the pyridine ring and another where it is directed away. The relative energies of these conformers would be determined by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions. It is anticipated that the conformer with minimal steric clash would be energetically favored.

Tautomerism Studies:

Tautomerism, the migration of a proton, is a known phenomenon in heterocyclic systems like imidazopyridines. For "this compound," several potential tautomeric forms can be postulated. The canonical form is the N-bridgehead imidazo[1,5-a]pyridine structure. However, proton migration could lead to the formation of other isomers. For instance, a proton could shift from the imidazole ring to the pyridine nitrogen or the ester's carbonyl oxygen.

DFT calculations on related imidazo[1,2-a]pyridine derivatives have been used to investigate the relative stability of different tautomers, showing that the canonical form is generally the most stable. A similar theoretical approach for "this compound" would involve geometry optimization and frequency calculations for each potential tautomer to determine their relative Gibbs free energies. The solvent environment can also influence tautomeric equilibrium. nih.gov

Table 1: Theoretical Tautomeric Forms and Predicted Relative Stability of this compound

Tautomer NameStructurePredicted Relative Stability (Gas Phase)Key Features
Canonical Form Imidazo[1,5-a]pyridineMost StableAromatic bicyclic system.
Imino-Enol Form 1H-Imidazo[1,5-a]pyridin-5-ol derivativeLess StableProton transfer to the carbonyl oxygen of the ester group.
N-Protonated Form Pyridinium ylideLeast StableProton transfer to the pyridine nitrogen, creating a zwitterionic species.

Note: The relative stability is a prediction based on general principles of heterocyclic chemistry and findings for related compounds. Specific computational data for this molecule is not available in the cited literature.

Supramolecular Interactions and Crystal Packing Analysis

The way molecules of "this compound" arrange themselves in the solid state is governed by a variety of non-covalent interactions. While a crystal structure for this specific compound is not publicly available, analysis of its molecular structure allows for the prediction of the key intermolecular forces that would dictate its crystal packing.

The planar imidazo[1,5-a]pyridine core is expected to facilitate significant π-π stacking interactions . These interactions are a common feature in the crystal structures of aromatic and heteroaromatic compounds, including various imidazopyridine derivatives, where they contribute significantly to the stabilization of the crystal lattice. nih.gov The stacking can occur in a parallel-displaced or a T-shaped arrangement.

Table 2: Predicted Supramolecular Interactions for this compound in the Solid State

Interaction TypeDescriptionPotential Participating AtomsPredicted Significance
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.Imidazo[1,5-a]pyridine ringsHigh
C-H···O Hydrogen Bonds Weak hydrogen bonds between a carbon-bound hydrogen and a carbonyl oxygen.Aromatic/Aliphatic C-H and C=O of the esterModerate
C-H···N Hydrogen Bonds Weak hydrogen bonds between a carbon-bound hydrogen and a ring nitrogen.Aromatic/Aliphatic C-H and N atoms of the heterocyclic coreModerate
van der Waals Forces General intermolecular forces resulting from temporary fluctuations in electron density.All atoms in the moleculeHigh (collective contribution)

Note: This table represents a theoretical prediction of the likely intermolecular interactions based on the molecular structure. Experimental verification through single-crystal X-ray diffraction is required for confirmation.

Emerging Applications and Future Directions in Ethyl Imidazo 1,5 a Pyridine 5 Carboxylate Research

Applications in Materials Science

The imidazo[1,5-a]pyridine (B1214698) core is a robust and stable fluorophore, making it an attractive building block for new materials. nih.govmdpi.com Its derivatives are being investigated for their utility in optoelectronics, as sensitive chemical probes, as precursors to sophisticated ligands for catalysis, and in the construction of complex supramolecular structures. nih.govresearchgate.net

Photoluminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the imidazo[1,5-a]pyridine scaffold are recognized for their promising photoluminescent properties, which are essential for applications in organic light-emitting diodes (OLEDs). researchgate.netincemc.ro These compounds often exhibit significant Stokes shifts, high photoluminescent quantum yields (PLQY), and good photostability. mdpi.comresearchgate.net The emission color can be modulated by introducing different substituents onto the heterocyclic core, allowing for the creation of emitters across the visible spectrum, particularly in the blue and greenish-yellow regions. tandfonline.comuni-giessen.de

Research has shown that 1,3-disubstituted imidazo[1,5-a]pyridines and their quinoline (B57606) analogues can serve as efficient emitters in OLED devices. uni-giessen.de For instance, a fluorophore combining an imidazo[1,5-a]pyridine donor with a benzilimidazole acceptor demonstrated strong greenish-yellow emission with a quantum yield of around 70% and a large Stokes shift of approximately 7000 cm⁻¹. Another study highlighted an imidazo[1,5-a]pyridine derivative with a bulky 2,6-dichlorophenyl substituent that produced a notable blue emission with a PLQY of 0.49 in solution and 0.39 in the solid state, indicating its potential for optoelectronic devices. researchgate.net The introduction of a positive charge through quaternization has also been explored as a strategy to prevent aggregation in thin films, which can otherwise quench luminescence.

The photophysical characteristics of these compounds, such as intramolecular charge transfer (ICT), contribute to their desirable properties. tandfonline.com An imidazo[1,5-a]pyridine-anthracene-based fluorophore was shown to exhibit efficient ICT and a positive solvatochromism, with emission shifting from 528 nm in hexane (B92381) to 586 nm in acetonitrile (B52724). tandfonline.com Such properties are crucial for developing high-performance OLEDs, and these materials have been successfully used as dopants in the fabrication of both non-doped and doped solution-processed multilayer OLED devices. tandfonline.com

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound/Derivative Emission Color Max Emission (λem) Quantum Yield (Φ) Stokes Shift (cm⁻¹) Application/Feature
Imidazo[1,5-a]pyridine-benzilimidazole conjugate Greenish-Yellow ~520 nm ~70% ~7000 White LEDs
1-ester-substituted imidazo[1,5-a]pyridine with 2,6-dichlorophenyl group Blue - 0.49 (solution), 0.39 (solid) - Optoelectronic devices
Imidazo[1,5-a]pyridine-anthracene fluorophore Greenish-Yellow 528-586 nm (solvent dependent) - ~11,000 Yellow OLED, White LED

Sensors and Probes

The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for the development of chemical sensors and biological probes. nih.govmdpi.com These molecules can be designed to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with specific analytes or changes in their environment. rsc.org

Derivatives have been engineered to act as highly selective fluorescent sensors for various species. For example, a sensor based on the imidazo[1,5-a]pyridine fluorophore, IPD-SFT, was developed for the rapid and selective detection of sulfite (B76179) (SO₃²⁻). nih.gov This sensor showed a fast response time of less than one minute, a low limit of detection (50 nM), and high selectivity over other sulfur-containing species. nih.gov Another application is in pH sensing, where the protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring alters the molecule's electronic structure and, consequently, its photophysical characteristics. rsc.org This can lead to a redshift in the emission spectrum, enabling ratiometric pH detection with on-off-on fluorescence behavior. rsc.org

Furthermore, the compact and emissive nature of these compounds makes them suitable for use as probes in complex biological environments like cell membranes. nih.govmdpi.com Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and studied their interaction with liposomes, which serve as artificial models for cell membranes. nih.govmdpi.com These studies demonstrated the successful intercalation of the probes into the lipid bilayer, suggesting their potential for imaging and studying membrane dynamics, hydration, and fluidity. nih.govmdpi.com

Precursors for N-Heterocyclic Carbene Ligands in Catalysis

Ethyl imidazo[1,5-a]pyridine-5-carboxylate and its analogues serve as important precursors for the synthesis of N-heterocyclic carbenes (NHCs). organic-chemistry.org Specifically, imidazo[1,5-a]pyridinium salts, which can be derived from the parent heterocycle, are direct precursors to a class of NHCs known as imidazo[1,5-a]pyridine-3-ylidenes (ImPy). organic-chemistry.orgmdpi.com These NHCs are valued as ligands in homogeneous catalysis due to their strong σ-donor properties and a rigid, sterically tunable framework. organic-chemistry.orgnih.gov

The synthesis of these NHC precursors is often efficient, involving methods like three-component coupling reactions that allow for the incorporation of diverse functional groups and chiral substituents under mild conditions. organic-chemistry.org This modularity is crucial for creating a library of structurally diverse NHC ligands tailored for specific catalytic applications. organic-chemistry.org

ImPy-based NHC ligands have been successfully incorporated into various transition metal complexes, including those of rhodium, palladium, and nickel. mdpi.comnih.govacs.org These complexes have shown high activity in a range of important organic transformations. For example, chiral imidazo[1,5-a]pyridine-oxazoline ligands have been used to create rhodium(I) complexes that catalyze the highly enantioselective hydrosilylation of ketones. acs.org Palladium complexes featuring ImPy ligands have been developed as versatile precatalysts for challenging cross-coupling reactions, including C–NO₂ activation. nih.gov The unique "L-shaped" structure of these ligands provides a specific catalytic pocket that can be fine-tuned by modifying substituents at the C5-position of the imidazo[1,5-a]pyridine core. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The imidazo[1,5-a]pyridine scaffold is also a valuable component in the field of supramolecular chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The nitrogen atoms within the fused-ring system provide effective coordination sites for metal ions, enabling the formation of extended, highly organized structures.

One notable application involves using a pre-synthesized MOF as a catalyst for the formation of imidazo[1,5-a]pyridine derivatives. Specifically, a crystalline, porous copper-based MOF, Cu-MOF-74, has been employed as a recyclable heterogeneous catalyst for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. rsc.org The MOF facilitates the condensation-cyclization reaction via oxidative amination of a C(sp³)–H bond, demonstrating superior catalytic activity compared to other MOFs and simple copper salts. rsc.org

Conversely, imidazo[1,5-a]pyridine derivatives themselves are used as the organic linkers or ligands to build new coordination compounds and supramolecular assemblies. researchgate.netresearchgate.net For example, tris-NHC ligands derived from the imidazo[1,5-a]pyridine core have been used to construct cylinder-like trinuclear silver(I) hexacarbene complexes. researchgate.net These complex, cage-like structures possess internal cavities capable of encapsulating guest molecules, highlighting their potential in molecular recognition and host-guest chemistry. researchgate.net

Catalyst Development using this compound Derivatives

While this compound itself is not typically used directly as a catalyst, its derivatives are pivotal in the development of advanced catalytic systems. The primary route through which this scaffold contributes to catalysis is by serving as a precursor to N-heterocyclic carbene (NHC) ligands. incemc.roorganic-chemistry.org These NHC ligands, when complexed with transition metals, form highly active and selective catalysts for a variety of organic transformations. nih.gov

The development process involves the chemical modification of the imidazo[1,5-a]pyridine core to produce imidazo[1,5-a]pyridinium salts. organic-chemistry.org These salts are then deprotonated to generate the free NHC, which can be coordinated to a metal center. The structural rigidity and tunable steric and electronic properties of the resulting imidazo[1,5-a]pyridine-3-ylidene (ImPy) ligands are key to their success. mdpi.comnih.gov

Key Research Findings in Catalyst Development:

Nickel(II) Complexes for Acrylate Synthesis: Nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors. mdpi.com These catalysts are active in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant process for carbon capture and utilization (CCU). The addition of monodentate phosphines as additives was found to dramatically increase the catalytic activity. mdpi.com

Rhodium(I) Complexes for Enantioselective Hydrosilylation: Chiral NHC ligands have been synthesized by fusing the imidazo[1,5-a]pyridine backbone with a chiral oxazoline (B21484) auxiliary. acs.org Rhodium(I) complexes of these ligands are highly effective catalysts for the asymmetric hydrosilylation of a wide range of ketones, achieving excellent yields and high enantioselectivities (up to 95% ee). acs.org

Palladium(II) Precatalysts for Cross-Coupling: Air- and moisture-stable palladium(II) complexes with ImPy ligands have been designed as versatile precatalysts. nih.gov These systems show fast activation to the catalytically active Pd(0) species and are highly reactive in Suzuki and Buchwald-Hartwig cross-coupling reactions, including the challenging activation of C–NO₂ bonds in nitroarenes. nih.gov

Table 2: Catalytic Applications of Imidazo[1,5-a]pyridine-Derived NHC Complexes

Metal Center Ligand Type Reaction Catalyzed Key Finding
Nickel(II) Pyridine-chelated ImPy Acrylate synthesis from C₂H₄ and CO₂ Active for CCU; activity enhanced by phosphine (B1218219) additives. mdpi.com
Rhodium(I) Chiral ImPy-Oxazoline Asymmetric hydrosilylation of ketones High enantioselectivity (up to 95% ee). acs.org

Nanotechnology and Biomedical Imaging Applications

The favorable photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as its intrinsic fluorescence and large Stokes shifts, make it a valuable tool in nanotechnology and biomedical imaging. nih.govnih.gov While the direct application of this compound in this area is not extensively documented, its derivatives are emerging as powerful fluorescent probes for visualizing biological structures and processes. nih.govnih.gov

The design of molecules suitable for bioimaging is a dynamic field, and fluorophores based on imidazo[1,5-a]pyridine are being introduced as potential probes for imaging lipid bilayers and cell membranes. nih.gov Their compact structure allows for intercalation into these biological structures, and their fluorescence can report on the local environment, such as membrane fluidity and hydration. nih.govmdpi.com For example, a series of five emissive probes based on the imidazo[1,5-a]pyridine scaffold were synthesized and successfully tested for their interaction with liposomal model systems, providing a preliminary evaluation of their potential as membrane fluorophores. nih.gov

In more advanced applications, specific derivatives have been developed as targeted imaging agents. Boron complexes based on N,N-bidentate imidazo[1,5-a]pyridine ligands have been shown to exhibit blue emission and have been successfully used as mitochondrial imaging agents. researchgate.net Furthermore, an imidazo[1,5-a]pyridine-derived sensor was demonstrated to be capable of monitoring not only exogenous but also endogenous sulfite in biological systems, highlighting its potential as a tool for understanding metabolic and pathological processes. nih.gov The straightforward synthesis and the ease with which the core can be functionalized suggest a broad range of future applicability for this family of probes in chemical biology and diagnostics. nih.govchemimpex.com

Advanced Synthetic Methodologies for Diversification and Library Generation

The generation of diverse chemical libraries is fundamental to modern drug discovery and materials science. For the this compound scaffold, advanced synthetic methodologies are crucial for exploring its full potential by enabling the creation of a wide array of derivatives. Researchers have moved beyond classical syntheses to develop more efficient, versatile, and environmentally friendly methods. researchgate.netrsc.org These strategies often focus on building the core heterocyclic system or functionalizing it post-synthesis.

Key advanced methodologies that facilitate the diversification of the imidazo[1,5-a]pyridine scaffold include:

Multi-Component Reactions (MCRs): Efficient reactions like the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) allow for the rapid assembly of the imidazo[1,5-a]pyridinium core. organic-chemistry.org This approach is highly valuable for library generation as it allows for the introduction of diverse functional groups in a single step. organic-chemistry.org

Catalytic C-H Amination and Cyclization: Modern catalysis offers powerful tools for scaffold synthesis. Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a concise route to multifunctional imidazo[1,5-a]pyridines using oxygen as the oxidant. organic-chemistry.org Similarly, iron-catalyzed C-H amination presents a green chemistry approach for constructing the fused imidazole (B134444) ring system with water as the only byproduct. organic-chemistry.org

Oxidative Cyclization: Metal-free methods involving sequential dual oxidative amination of C(sp³)–H bonds can produce imidazo[1,5-a]pyridines under ambient conditions. organic-chemistry.org Copper-catalyzed tandem reactions that proceed via condensation-amination-oxidative dehydrogenation are also effective for creating 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

Transannulation Reactions: The denitrogenative transannulation of pyridotriazoles with nitriles, using a catalyst like BF₃·Et₂O, provides a metal-free pathway to the imidazo[1,5-a]pyridine core. organic-chemistry.org

Cascade Transformations: Novel methods involving the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes have been developed, showcasing unusual cascade reactions to form the desired scaffold. beilstein-journals.org

These methodologies, summarized in the table below, are instrumental in systematically modifying the this compound structure. By altering substituents at various positions, chemists can fine-tune the steric, electronic, and physicochemical properties of the molecule, which is essential for optimizing its function in therapeutic or material science applications.

Table 1: Advanced Synthetic Methodologies for Imidazo[1,5-a]pyridine Library Generation

Methodology Description Key Advantages
Multi-Component Reactions (MCRs) Condensation of picolinaldehydes, amines, and formaldehyde to form the core structure in one pot. organic-chemistry.org High efficiency, atom economy, and rapid generation of diverse derivatives. organic-chemistry.org
Catalytic C-H Amination Copper(I) or Iron-catalyzed direct amination of C-H bonds to facilitate ring closure. organic-chemistry.org Utilizes readily available starting materials, often uses green oxidants like O₂, and offers novel bond formations. organic-chemistry.org
Oxidative Cyclization Tandem reactions involving oxidation and cyclization, which can be catalyzed by metals like copper or be metal-free. organic-chemistry.org High yields and can be performed under mild or ambient conditions. organic-chemistry.org
Transannulation Reactions Ring-transformation reactions, such as converting pyridotriazoles into imidazo[1,5-a]pyridines. organic-chemistry.org Provides access to the scaffold from different heterocyclic precursors, often under metal-free conditions. organic-chemistry.org

| Cascade Cyclizations | Multi-step reactions where subsequent steps are triggered by the formation of an intermediate, such as cyclizing 2-(aminomethyl)pyridines with activated nitroalkanes. beilstein-journals.org | Builds molecular complexity from simple starting materials in a single operation. beilstein-journals.org |

Therapeutic Potential Beyond Current Research Focus

While the imidazo[1,5-a]pyridine scaffold is noted in areas like cancer and autoimmune diseases, its structural similarity to biological purines suggests a much broader therapeutic potential. nih.govmdpi.com The versatility of this scaffold allows it to interact with a wide range of biomolecules, opening avenues for drug discovery against new and challenging targets.

Emerging and underexplored therapeutic applications for derivatives of the core imidazo[1,5-a]pyridine structure include:

Neurodegenerative and Neurological Disorders: Certain imidazo[1,5-a]pyridine derivatives have shown potential in the context of neurological disorders. guidechem.com The ability to modulate kinase pathways, such as those involved in phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), is relevant for diseases characterized by aberrant signaling, including some neurodegenerative conditions. nih.gov

Cardioprotective Agents: Research on the related imidazo[1,2-a]pyridine (B132010) scaffold has led to the discovery of HDAC6 inhibitors that exhibit both anticancer and cardioprotective effects. nih.gov This dual-functionality addresses the significant issue of cardiotoxicity in chemotherapy and suggests that specifically designed this compound derivatives could be explored for similar properties, potentially by reducing inflammatory cytokines. nih.gov

Inhibitors of Tryptophan Metabolism: The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key target in immuno-oncology. A patent for 5- or 8-substituted imidazo[1,5-a]pyridines describes their potential as IDO inhibitors, which can reverse tumor-induced immune suppression by regulating tryptophan metabolism. google.com This points to a distinct and important therapeutic application in oncology beyond direct cytotoxicity.

Antiviral and Antimicrobial Agents: While significant research has focused on anticancer properties, the broader anti-infective potential remains less explored. mdpi.comnih.gov Given the scaffold's versatility, libraries of this compound derivatives could be screened against a wide panel of viruses and drug-resistant bacteria to identify novel anti-infective leads. mdpi.com For example, related imidazo[1,2-a]pyridines are being developed as potent agents against tuberculosis. rsc.org

Table 2: Potential Therapeutic Targets and Applications Beyond Current Focus

Therapeutic Area Potential Target/Mechanism Rationale for Exploration
Cardiology Histone Deacetylase 6 (HDAC6) Inhibition Development of bifunctional agents that combine anticancer activity with protection against chemotherapy-induced myocardial damage. nih.gov
Immuno-oncology Indoleamine 2,3-dioxygenase (IDO) Inhibition Modulation of the tumor microenvironment by preventing tryptophan depletion and reversing immune suppression. google.com
Neurology PI3K/mTOR Pathway Inhibition Targeting aberrant signaling pathways implicated in both cancer and certain neurodegenerative diseases. nih.gov

| Infectious Diseases | Various bacterial/viral enzymes | The scaffold's structural versatility allows for the design of inhibitors against a broad spectrum of pathogens, including resistant strains. mdpi.comnih.govrsc.org |

Interdisciplinary Research Opportunities

The unique properties of the this compound scaffold extend beyond medicine into materials science and chemical biology. rsc.orgmdpi.com The fused aromatic ring system imparts favorable photophysical properties, such as fluorescence and thermal stability, making it a candidate for a range of advanced applications. researchgate.netresearchgate.net

Materials for Optoelectronics: Imidazo[1,5-a]pyridine derivatives are being investigated as materials for organic light-emitting diodes (OLEDs). researchgate.net Their tunable luminescent properties, achieved by introducing electron-donating or electron-withdrawing groups, allow for the creation of fluorophores that emit across the visible spectrum, including the development of greenish-yellow fluorophores for white light-emitting diodes. researchgate.netrsc.org

Fluorescent Probes and Sensors: The sensitivity of the scaffold's fluorescence to its local environment (solvatochromism) makes it an excellent candidate for chemical sensors and biological probes. mdpi.com Derivatives have been designed as fluorescent probes to study cell membranes, where changes in emission can report on membrane fluidity and hydration. mdpi.com Their compact size and stability are advantageous for bioimaging applications. mdpi.com

Chemical Biology Tools: Potent and selective inhibitors based on the imidazo[1,5-a]pyridine scaffold, such as the RORc inverse agonist GNE-0946, serve as valuable chemical biology tools. nih.gov These compounds allow researchers to probe the function of specific proteins within complex biological systems, helping to elucidate disease pathways and validate new drug targets. nih.gov

Anticounterfeiting Technologies: The strong fluorescence of some imidazo[1,5-a]pyridine-based fluorophores has been harnessed for security applications. rsc.org These compounds can be incorporated into inks or materials that are invisible under normal light but become brightly visible under UV light, providing a robust method for anticounterfeiting. rsc.org

Table 3: Interdisciplinary Applications of the Imidazo[1,5-a]pyridine Scaffold

Field Application Underlying Property
Materials Science Organic Light-Emitting Diodes (OLEDs) Tunable luminescence and high quantum yield. researchgate.netrsc.org
Chemical Biology Fluorescent Cell Membrane Probes Solvatochromism and environmental sensitivity of fluorescence. mdpi.com
Drug Discovery Chemical Probes for Target Validation High potency and selectivity for specific biological targets (e.g., RORc). nih.gov
Security & Technology Anticounterfeiting Inks Strong fluorescence and photostability. rsc.org

| Coordination Chemistry | Ligands for Metal Complexes | The nitrogen-rich heterocyclic structure can coordinate with metal ions to create novel materials. researchgate.netmdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare Ethyl imidazo[1,5-a]pyridine-5-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a methylsulfonyloxy group with diethylamine in tetrahydrofuran (THF) at room temperature can yield derivatives with 89% efficiency after purification via column chromatography . Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize side products.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include dihedral angles between fused rings (e.g., 38.13° between pyrazolopyridine and isoxazole rings) and hydrogen-bonding interactions (e.g., C–H⋯N dimers) that stabilize the crystal lattice. Refinement metrics (R = 0.061, wR = 0.187) ensure structural accuracy .

Q. What analytical techniques validate the purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm). Purity ≥98% is achievable via recrystallization from hexane/ethyl acetate/dichloromethane mixtures .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths or angles) be resolved for this compound?

  • Methodological Answer : Use full-matrix least-squares refinement with constraints for hydrogen atoms and anisotropic displacement parameters. Discrepancies in Δρmax (0.75 e Å⁻³) and Δρmin (-0.35 e Å⁻³) should be addressed via iterative refinement cycles and cross-validation against equivalent isotropic displacement parameters .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling steps.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Low temperatures (~0°C) to suppress side reactions .

Q. How do intermolecular interactions influence the compound’s bioactivity?

  • Methodological Answer : C–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking between aromatic rings enhance molecular stability, potentially affecting binding affinity to biological targets like thromboxane A2 synthetase. Computational docking studies can correlate crystallographic data with enzyme inhibition assays .

Q. What methodologies assess the compound’s potential as a thromboxane A2 inhibitor?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values using human platelet microsomes.
  • SAR studies : Modify substituents (e.g., ester groups) to evaluate potency changes.
  • Molecular dynamics : Simulate interactions with the enzyme’s active site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Replicate synthesis under identical conditions and validate via differential scanning calorimetry (DSC) for melting points. For spectral mismatches, compare NMR/HRMS data with computational predictions (e.g., DFT calculations) to identify structural anomalies .

Key Structural and Synthetic Data

Parameter Value Reference
Crystal System Triclinic, space group P1
Dihedral Angle 38.13° (pyrazolopyridine-isoxazole)
Hydrogen Bond (C–H⋯N) 2.91 Å, 158°
Synthetic Yield 89% (column chromatography)
Melting Point 363–364 K

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.